N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Overview
Description
N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine is a useful research compound. Its molecular formula is C15H16N6S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11571571 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Applications
Research indicates that derivatives of dimethylpyrimidin, including those with thiadiazole groups, exhibit significant antifungal properties. A study by Jafar et al. (2017) synthesized several compounds and tested them against fungi like Aspergillus terreus and Aspergillus niger, finding that some derivatives have potent antifungal effects, suggesting potential for developing new antifungal agents (Jafar et al., 2017).
Antibacterial and Insecticidal Potential
Another study by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. The compounds showed activity against Pseudococcidae insects and selected microorganisms, indicating their utility in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Applications in Organic Synthesis
A study by Shikhaliev et al. (2016) explored the synthesis of polyazaheterocycles containing 1,2,4-thiadiazole using enaminones, showcasing the versatility of thiadiazole-containing compounds in synthesizing complex organic structures, which could be useful in medicinal chemistry and materials science (Shikhaliev et al., 2016).
Anticancer Research
Further research into pyrimidine derivatives has shown potential anticancer applications. Atapour-Mashhad et al. (2017) synthesized new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated them for antiproliferative activity against human breast cancer cell lines, indicating the role of such compounds in developing anticancer therapies (Atapour-Mashhad et al., 2017).
Structural and Chemical Analysis
Studies on the structural and chemical properties of pyrimidine derivatives, such as the work by Titi et al. (2020), have helped identify key pharmacophore sites for antitumor, antifungal, and antibacterial activities, providing a foundation for the rational design of new therapeutic agents (Titi et al., 2020).
Properties
IUPAC Name |
N,6-dimethyl-N-[(4-methylthiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6S/c1-10-7-14(21(3)9-13-11(2)19-20-22-13)18-15(17-10)12-5-4-6-16-8-12/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNPCDGXPHLOCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)N(C)CC3=C(N=NS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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